Manganese disalicylate
Description
Bacitracin Methylene Disalicylate (BMD) is a widely used feed additive in animal nutrition, primarily functioning as an antibiotic growth promoter. It is a complex of bacitracin (a polypeptide antibiotic) and methylene disalicylate, which enhances stability and bioavailability . BMD is incorporated into diets to improve intestinal health, modulate gut microbiota, and enhance nutrient absorption in livestock, particularly in weaned animals like rabbits and poultry . Typical inclusion rates range from 15–55 ppm in feed, depending on the growth phase and species .
Properties
IUPAC Name |
2-carboxyphenolate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O3.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIKUNPJXSWSMD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10MnO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18917-85-6 | |
| Record name | Bis[2-(hydroxy-κO)benzoato-κO]manganese | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18917-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese disalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Antibiotics: BMD vs. Virginiamycin
BMD and Virginiamycin are both antibiotics used in phased feeding programs. In broiler diets, BMD (55 ppm) is often administered during the starter phase (1–21 days), while Virginiamycin (15 ppm) is used in the finisher phase (22–42 days) to reduce antibiotic resistance risks . Studies show BMD specifically enhances intestinal morphology (e.g., villus height) and reduces pathogenic bacteria like Clostridium, whereas Virginiamycin focuses on broad-spectrum antimicrobial activity .
Probiotics and Prebiotics: BMD vs. Bacillus subtilis
Probiotics like Bacillus subtilis (0.005% inclusion) promote growth performance through competitive exclusion of pathogens and enzyme production. In contrast, BMD (0.05% inclusion) directly suppresses bacterial growth. While BMD improves feed efficiency by 5–7%, probiotics offer longer-term gut health benefits without contributing to antibiotic resistance .
Manganese Sources: BMD vs. Manganese Sulfate
BMD contributes minimal manganese (Mn) compared to dedicated Mn supplements like Mn sulfate (MnSO₄·H₂O), which provides 75 mg Mn/kg diet . Mn sulfate is critical for skeletal development and enzyme function, whereas BMD’s primary role is antimicrobial. Combining BMD with Mn sulfate in feed formulations addresses both gut health and Mn deficiency .
Growth Promoters: BMD vs. Ractopamine and Phytogenics
Ractopamine, a β-adrenergic agonist, enhances lean muscle growth but is banned in many regions due to residue concerns. BMD, in contrast, is globally approved for use. Phytogenic compounds (e.g., plant extracts) improve antioxidant status but lack BMD’s consistent efficacy in modulating microbiota .
Data Tables
Table 1: Key Properties of BMD and Comparators
Q & A
Basic Research Questions
Q. What established methodologies ensure high-purity synthesis of manganese disalicylate, and how can reproducibility be validated?
- Methodological Answer : Optimize synthesis by controlling stoichiometric ratios (e.g., 1:2 Mn²⁺ to disalicylate ligand), solvent selection (e.g., ethanol/water mixtures), and reaction temperature (60–80°C). Purification via recrystallization or column chromatography should be followed by characterization using XRD for crystallinity and HPLC for purity (>98%). Reproducibility requires detailed documentation of parameters (e.g., pH, agitation rate) and cross-validation using independent spectroscopic methods (FTIR, NMR) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Use XRD for crystallographic analysis, FTIR to confirm ligand coordination (e.g., shifts in carboxylate peaks at ~1600 cm⁻¹), and UV-Vis spectroscopy to monitor electronic transitions. Thermogravimetric analysis (TGA) assesses thermal stability, while HPLC-MS validates molecular weight and purity. For quantitative analysis, inductively coupled plasma mass spectrometry (ICP-MS) measures manganese content .
Q. How should researchers systematically evaluate factors affecting this compound’s stability in aqueous solutions?
- Methodological Answer : Conduct kinetic studies under varying pH (2–12), temperature (4–37°C), and ionic strength. Monitor degradation via UV-Vis absorbance changes or HPLC retention time shifts. Use Arrhenius plots to predict shelf-life, and identify degradation products with LC-MS. Buffer systems (e.g., phosphate, acetate) should be employed to isolate pH-specific effects .
Advanced Research Questions
Q. How can contradictions in reported pharmacological efficacy of this compound be resolved across independent studies?
- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., dosage, administration routes, biological models). Replicate studies under standardized conditions (e.g., OECD guidelines for in vivo assays) and validate results using orthogonal assays (e.g., DPPH for antioxidant activity vs. cellular ROS assays). Statistical tools like ANOVA or Bayesian inference can quantify variability and significance thresholds .
Q. What experimental strategies elucidate the chelation mechanisms of this compound in biological systems?
- Methodological Answer : Employ X-ray absorption spectroscopy (XAS) to probe Mn-ligand coordination geometry in situ. Computational modeling (DFT or MD simulations) predicts binding energetics and redox behavior. Competitive ligand displacement assays using EDTA or transferrin can quantify binding affinity. Synchrotron-based techniques track spatial distribution in tissue samples .
Q. How should comparative studies evaluate this compound’s antioxidant activity against other Mn-based complexes?
- Methodological Answer : Design dose-response assays (e.g., IC₅₀ comparisons) using standardized models (e.g., linoleic acid peroxidation or HepG2 cells under oxidative stress). Control variables include Mn²⁺ release rates (measured via ICP-MS) and membrane permeability (confocal microscopy with ROS-sensitive dyes). Statistical validation requires power analysis to determine sample sizes and minimize Type I/II errors .
Q. What methodologies assess long-term stability and degradation pathways of this compound under physiological conditions?
- Methodological Answer : Simulate physiological environments (e.g., PBS at 37°C, pH 7.4) and use accelerated aging studies (e.g., 40–60°C) to extrapolate degradation kinetics. LC-MS/MS identifies hydrolytic or oxidative byproducts, while EPR spectroscopy detects free radical formation. Compare stability against structural analogs (e.g., Mn-salicylate) to isolate ligand-specific effects .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., XRD and SAED for crystallinity) and apply Bland-Altman plots to assess inter-method variability .
- Experimental Design : Align with guidelines from toxicological profiles (e.g., ATSDR frameworks for metal-ligand complexes) and journal protocols (e.g., Beilstein Journal’s reproducibility standards) .
- Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and Bonferroni corrections for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
